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Compound of Interest

Compound Name: Octanamide

Cat. No.: B1217078 Get Quote

For immediate release:

This technical guide provides an in-depth overview of octanamide (CAS Number: 629-01-6), a

primary fatty amide. This document is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its chemical identity, physicochemical

properties, synthesis methodologies, and biological activities.

Chemical Identifiers and Properties
Octanamide, also known as caprylamide, is a fatty amide derived from the formal

condensation of octanoic acid with ammonia.[1] It is classified as a primary carboxamide.[1] A

comprehensive list of its chemical identifiers is provided in Table 1, with its key physicochemical

and computed properties summarized in Table 2.

Table 1: Chemical Identifiers for Octanamide
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Identifier Type Value Reference(s)

CAS Number 629-01-6 [1][2]

IUPAC Name octanamide [1]

Molecular Formula C8H17NO [1][2]

Molecular Weight 143.23 g/mol [1]

InChI

InChI=1S/C8H17NO/c1-2-3-4-

5-6-7-8(9)10/h2-7H2,1H3,

(H2,9,10)

[1][2]

InChIKey
LTHCSWBWNVGEFE-

UHFFFAOYSA-N
[1]

Canonical SMILES CCCCCCCC(=O)N [1]

PubChem CID 69414 [1]

EINECS Number 211-066-7 [1]

UNII 1X5804D710 [1]

ChEBI ID CHEBI:142682 [1]

DSSTox Substance ID DTXSID4060862 [1]

Synonyms

n-Octanamide, Caprylamide,

Caprylic acid amide, NSC

5515

[1][2]

Table 2: Physicochemical and Computed Properties of Octanamide
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Property Value Reference(s)

Melting Point 105 - 108 °C [3][4]

Boiling Point ~239 - 274.8 °C [4][5]

Water Solubility 1.55 g/L at 23 °C [1]

logP (Octanol/Water Partition

Coefficient)
2.4 [1]

Density 0.9 ± 0.1 g/cm³ [5]

Flash Point 120.0 ± 18.4 °C [5]

pKa 16.76 ± 0.40 (Predicted) [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 6 [3]

Topological Polar Surface Area 43.1 Å² [1]

Complexity 91.3 [3]

Experimental Protocols
Synthesis of Octanamide
Several methods have been established for the synthesis of octanamide. The choice of

method may depend on the desired yield, purity, and experimental conditions.

2.1.1. Direct Thermal Condensation

This method involves the direct reaction of octanoic acid with ammonia or an ammonium salt at

elevated temperatures.

Reactants: Octanoic acid, Ammonia (or an ammonium salt).
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Conditions: The reactants are heated at a temperature range of 140-180°C for a duration of

6-24 hours.[1]

Yield: This method typically results in yields ranging from 60-80%.[1]

Notes: While straightforward, this method requires harsh conditions that may lead to the

formation of side products and decomposition.[1]

2.1.2. Carbodiimide-Mediated Coupling

This is a widely used classical method for amide synthesis, employing a coupling reagent to

activate the carboxylic acid.

Reactants: Octanoic acid, Ammonia (or a primary amine), Dicyclohexylcarbodiimide (DCC)

as the coupling reagent.[1]

Mechanism: The amine deprotonates the carboxylic acid. The resulting carboxylate attacks

the electrophilic carbon of DCC, forming an activated intermediate that readily undergoes

amidation.[1]

2.1.3. Enzyme-Catalyzed Amidation

Enzymatic methods offer a greener and more selective approach to octanamide synthesis.

Enzyme:Candida antarctica lipase B (CALB) is a commonly used enzyme for this

transformation.[1]

Mechanism: The reaction follows a ping-pong bi-bi mechanism, where the enzyme forms an

acyl-enzyme intermediate with octanoic acid, which then reacts with ammonia or a primary

amine to produce octanamide.[1]

Direct Peptide Reactivity Assay (DPRA) for Skin
Sensitization Assessment
The DPRA is an in chemico method used to assess the skin sensitization potential of a

substance by measuring its reactivity towards synthetic peptides containing cysteine and

lysine.[6][7] This assay addresses the molecular initiating event of the skin sensitization
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adverse outcome pathway (AOP), which is the covalent binding of a chemical (hapten) to skin

proteins.[7][8]

Principle: The test substance is incubated with synthetic peptides containing either cysteine

or lysine for 24 hours at room temperature.[9]

Analysis: The depletion of the peptides is quantified using High-Performance Liquid

Chromatography (HPLC) with UV detection at 220 nm.[6][9]

Concentrations: The test chemical is typically prepared at a concentration of 100 mM. The

cysteine peptide is used in a 1:10 ratio to the test chemical, and the lysine peptide in a 1:50

ratio.[6][9]

Prediction Model: The percentage of peptide depletion is used to classify the substance into

reactivity classes, which correspond to its skin sensitization potential. A mean peptide

depletion of greater than 42.47% is predicted to be a strong sensitizer, between 22.62% and

42.47% a moderate sensitizer, between 6.38% and 22.62% a weak sensitizer, and less than

6.38% a non-sensitizer.[9]

Signaling Pathways and Logical Relationships
Direct Peptide Reactivity Assay (DPRA) Workflow
The following diagram illustrates the experimental workflow of the Direct Peptide Reactivity

Assay.
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DPRA Experimental Workflow

Hypothetical Interaction of Octanamide with Fatty Acid
Amide Hydrolase (FAAH)
Octanamide, as a fatty acid amide, may interact with the endocannabinoid system. A key

enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the

degradation of endogenous fatty acid amides like anandamide.[10] Inhibition of FAAH leads to

an increase in the levels of these signaling lipids, producing various physiological effects.[10]

[11] The following diagram illustrates the potential interaction of octanamide with FAAH and its

downstream consequences.
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Potential Octanamide Interaction with FAAH Pathway

Octanamide

Fatty Acid Amide Hydrolase (FAAH)

Potential Inhibition

Degradation Products
(Arachidonic Acid + Ethanolamine)

Increased Levels of
Endogenous Fatty Acid Amides

Inhibition leads to

Endogenous Fatty Acid Amides
(e.g., Anandamide)

Hydrolysis

Cannabinoid Receptor 1 (CB1)

Activation

Downstream Signaling
(e.g., Inhibition of cAMP formation)

Click to download full resolution via product page

Octanamide's Potential Interaction with FAAH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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